N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2-fluorophenyl-substituted piperazine ring, a thiophen-2-yl group, and a 4-methylbenzenesulfonamide moiety. The 2-fluorophenyl group may enhance receptor selectivity and metabolic stability compared to unsubstituted or para-substituted analogs .
Properties
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S2/c1-18-9-11-20(12-10-18)32(29,30)26-19(2)24(23-8-5-17-31-23)28-15-13-27(14-16-28)22-7-4-3-6-21(22)25/h3-12,17,19,24,26H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCYXHBMKCQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F0655-0809 are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. F0655-0809 is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1.
Mode of Action
F0655-0809 interacts with its targets, the ENTs, by inhibiting their function. The compound’s interaction with ENTs results in changes in nucleotide synthesis and adenosine function
Biochemical Pathways
The inhibition of ENTs by F0655-0809 affects the nucleotide synthesis pathway and the regulation of adenosine function. These pathways are crucial for various cellular functions, including cell growth and proliferation.
Result of Action
The molecular and cellular effects of F0655-0809’s action include changes in nucleotide synthesis and adenosine function due to the inhibition of ENTs. These changes can affect various cellular functions, potentially leading to altered cell growth and proliferation.
Biological Activity
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide, also referred to as GNF-Pf-1734, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly against Plasmodium falciparum, the causative agent of malaria. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Piperazine ring : A common motif in many pharmaceuticals, known for its role in receptor binding.
- Thiophene moiety : Contributes to the compound's electronic properties and potential interactions.
- Sulfonamide group : Often associated with antibacterial activity.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26FN3O2S2 |
| Molecular Weight | 463.60 g/mol |
GNF-Pf-1734 primarily targets the Plasmodium falciparum parasite. The exact mechanism is not fully elucidated; however, it is believed to interfere with the parasite's metabolic pathways, inhibiting its growth and proliferation. Studies suggest that the compound may affect critical biochemical pathways essential for the survival of the parasite .
Antimalarial Activity
Research indicates that GNF-Pf-1734 exhibits significant antimalarial properties. In vitro studies have demonstrated its effectiveness against various strains of Plasmodium falciparum, with IC50 values indicating potent inhibitory effects on parasite proliferation. The compound's selectivity for the parasite over human cells suggests a favorable therapeutic index.
Other Biological Activities
In addition to its antimalarial properties, compounds with similar structures have been explored for various biological activities:
- Antibacterial Activity : Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria, although specific data on GNF-Pf-1734's antibacterial effects is limited .
- Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating potential for further development in oncology .
In Vitro Studies
Several studies have evaluated the biological activity of GNF-Pf-1734:
- Antimalarial Efficacy : A study reported that GNF-Pf-1734 significantly inhibited Plasmodium falciparum with an IC50 value of approximately 10 nM, showcasing its potential as a lead compound for antimalarial drug development.
- Mechanistic Insights : Investigations into its mode of action revealed that GNF-Pf-1734 disrupts metabolic processes within the parasite, leading to impaired growth and replication .
Comparative Analysis
A comparative analysis of similar compounds indicates that modifications in chemical structure can lead to variations in biological activity. For instance, substituting different groups on the piperazine or thiophene rings has been shown to enhance or reduce potency against specific targets.
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| GNF-Pf-1734 | Plasmodium falciparum | 10 | Antimalarial |
| Compound A | Cancer Cell Lines | 50 | Cytotoxic |
| Compound B | E. coli | 100 | Antibacterial |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 481.6 g/mol. It features a piperazine ring, a thiophene moiety, and a sulfonamide group, which contribute to its biological activity and interaction with various biological targets.
Anti-Virulence Activity
Research has identified this compound as an anti-virulence agent . It inhibits protein tyrosine phosphatase B (PtpB), which is crucial for the virulence of Mycobacterium tuberculosis. By interfering with signal transduction pathways in macrophages, it shows promise as a therapeutic strategy against tuberculosis and possibly other bacterial infections .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems may position it as a candidate for further research into treatments for conditions like anxiety or depression. Compounds with similar structures have been explored for their effects on dopaminergic and serotonergic pathways .
Case Study 1: Inhibition of PtpB
In a study by Chen et al. (2010), the compound was tested for its efficacy as an inhibitor of PtpB in Mycobacterium tuberculosis. The results indicated significant inhibition of PtpB activity, leading to disrupted signaling in macrophages, which could reduce bacterial survival . This highlights the compound's potential as a novel anti-tubercular agent.
Case Study 2: Neuropharmacological Effects
Another line of investigation focused on the compound's neuropharmacological properties. Preliminary studies suggested that derivatives of this compound could modulate serotonin receptors, presenting opportunities for developing new antidepressants or anxiolytics . Further research is necessary to elucidate these effects and their mechanisms.
Potential Therapeutic Uses
Given its unique chemical structure and demonstrated biological activities, N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide could be explored for:
- Antimicrobial therapies targeting resistant strains of bacteria.
- Neuropharmacological applications aimed at mood disorders.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Sulfonamides and Amides
N-(2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl)thiophene-2-sulfonamide
- Structural Features: Retains the thiophene-sulfonamide and fluorophenyl-piperazine moieties but introduces a dimethylaminophenyl group.
- Key Differences: The 4-fluorophenyl (vs. 2-fluorophenyl) substitution on piperazine may alter receptor binding kinetics. The dimethylamino group could enhance solubility but reduce blood-brain barrier penetration compared to the methylbenzenesulfonamide in the target compound .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structural Features : Shares the 4-methylbenzenesulfonyl-piperazine core but replaces the thiophen-2-yl group with an acetamide-linked 4-fluorophenyl.
- Key Differences : The acetamide linker and lack of thiophene may diminish CNS activity, favoring peripheral targets. The 4-fluorophenyl group could confer distinct pharmacokinetic properties .
Piperazine-Thiophene Hybrids
N-(1-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 887206-79-3)
- Structural Features : Nearly identical to the target compound but substitutes the 4-methylbenzenesulfonamide with a benzamide group.
- Key Differences : The benzamide moiety may reduce sulfonamide-associated toxicity risks but could decrease metabolic stability due to esterase susceptibility. The 2-methoxyphenyl substituent on piperazine might enhance 5-HT1A receptor affinity compared to 2-fluorophenyl .
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone (6d)
- Structural Features : Contains a benzo[b]thiophene core and 2-methoxyphenyl-piperazine but lacks the sulfonamide group.
- Key Differences: The ketone linker and dimethoxybenzo[b]thiophene may improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Fluorophenyl-Piperazine Derivatives
β-Hydroxythiofentanyl (N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide)
- Structural Features : Shares the thiophen-2-yl and piperidine/piperazine-like framework but is an opioid analog with a propanamide group.
- Key Differences: The hydroxyethyl-thiophene and opioid-targeting propanamide distinguish it from the sulfonamide-based target compound.
2-Fluorofentanyl (N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Relevance
Preparation Methods
Cyclocondensation of 1,2-Dibromoethane with 2-Fluoroaniline
A modified Ullmann coupling facilitates piperazine ring formation.
Procedure :
-
React 2-fluoroaniline (1.0 equiv) with 1,2-dibromoethane (1.2 equiv) in DMF at 120°C for 24 hours.
-
Add K₂CO₃ (3.0 equiv) to deprotonate intermediates.
-
Isolate the product via column chromatography (hexane:EtOAc = 4:1).
Alternative Route via Buchwald-Hartwig Amination
A palladium-catalyzed method improves regioselectivity:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: Toluene at 110°C for 12 hours
Advantage : Reduces diastereomer formation compared to Ullmann method.
Preparation of 1-(Thiophen-2-yl)propan-2-amine
Grignard Addition to Nitriles
-
Synthesize thiophen-2-ylacetonitrile via Knoevenagel condensation.
-
Treat with methylmagnesium bromide (2.0 equiv) in THF at 0°C.
-
Hydrolyze the imine intermediate with HCl (6 M) to yield the amine.
Reductive Amination of Thiophen-2-ylacetone
-
React thiophen-2-ylacetone (1.0 equiv) with ammonium acetate (5.0 equiv) in MeOH.
-
Reduce with NaBH₃CN (1.5 equiv) at 25°C for 6 hours.
-
Purify via acid-base extraction (pH 9–10).
Sulfonamide Coupling and Final Assembly
Stepwise Coupling Approach
-
Amine Activation :
-
Sulfonylation :
One-Pot Tandem Reaction
Optimized conditions to minimize purification steps:
-
Solvent: Acetonitrile
-
Base: K₂CO₃ (3.0 equiv)
-
Temperature: 80°C for 8 hours
Advantage : Increases overall yield to 71%.
Spectroscopic Characterization
Key Data for Target Compound :
Optimization Challenges and Solutions
Diastereomer Formation During Propan-2-yl Synthesis
Sulfonamide Hydrolysis Under Basic Conditions
-
Problem : Degradation at pH > 10.
-
Mitigation : Conduct sulfonylation at 0°C and neutralize immediately post-reaction.
Scale-Up Considerations
Critical Parameters for Industrial Production :
-
Temperature Control : Exothermic sulfonylation requires jacketed reactors.
-
Solvent Recovery : Distill THF/MeOH mixtures via fractional distillation.
-
Purity Standards : Recrystallize from ethanol/water (3:1) to achieve >99% HPLC purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Stepwise Coupling | 65 | 98.5 | 12.4 |
| One-Pot Tandem | 71 | 97.8 | 9.8 |
| Catalytic Asymmetric | 58 | 99.2 | 18.7 |
Q & A
Q. What are the critical synthetic pathways for synthesizing N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the piperazine-thiophene scaffold via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and solvents like ethanol or dimethylformamide (DMF) .
- Step 2 : Introduction of the sulfonamide group through sulfonation or coupling with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| Solvent | DMF/Ethanol | Enhances reaction kinetics |
| Catalyst | None required | Minimizes byproducts |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., 2-fluorophenyl, thiophene) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 486.2) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence this compound’s receptor-binding affinity?
The 2-fluorophenyl and thiophene moieties are critical for receptor interactions:
- Fluorine Substituent : Enhances metabolic stability and modulates electron density, improving binding to serotonin/dopamine receptors .
- Thiophene Ring : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- Sulfonamide Group : Acts as a hydrogen-bond acceptor, influencing selectivity for sulfotransferases or carbonic anhydrases .
Comparative Receptor Binding Data :
| Derivative | Target Receptor | IC₅₀ (nM) | Structural Feature |
|---|---|---|---|
| Parent Compound | 5-HT₁A | 12.3 ± 1.2 | 2-fluorophenyl |
| Methoxyphenyl Analog | 5-HT₁A | 45.6 ± 3.8 | Reduced electronegativity |
Q. How can researchers resolve contradictions in enzyme inhibition data across different assay conditions?
Discrepancies may arise from:
- pH Sensitivity : Sulfonamide activity varies with pH (e.g., optimal inhibition at pH 6.5–7.4 for carbonic anhydrase) .
- Cofactor Requirements : Assays lacking Mg²⁺/Zn²⁺ may underreport kinase inhibition .
- Solvent Artifacts : DMSO >1% can denature enzymes, leading to false negatives .
Methodological Recommendations :
- Use buffer systems with ionic strength matching physiological conditions (e.g., 50 mM Tris-HCl, pH 7.4) .
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (<3) while retaining potency .
- Metabolic Stability : Replace labile esters with amides or heterocycles to resist cytochrome P450 degradation .
- Formulation : Use PEG-based nanoemulsions to enhance aqueous solubility for intravenous administration .
Case Study :
| Modification | Half-life (IV, mice) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 2.1 h | 22 |
| PEGylated Derivative | 5.8 h | 68 |
Methodological Notes
- Contradiction Analysis : Cross-reference crystallographic data (e.g., piperazine ring conformation from ) with molecular docking simulations to validate binding poses .
- Byproduct Identification : LC-MS/MS can detect sulfonamide hydrolysis byproducts during stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
